(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
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Description
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H12N2O4S and its molecular weight is 304.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methodologies for synthesizing derivatives of this compound, focusing on their structural characteristics and potential as intermediates for further chemical transformations. For instance, the utility of related compounds as key starting materials for preparing novel heterocyclic candidates has been demonstrated, with applications in developing antimicrobial agents and exploring novel chemical reactions (El-hashash et al., 2014).
Antimicrobial Activities
Some studies have focused on the antimicrobial properties of these compounds, synthesizing novel series of derivatives and testing their activities against various microorganisms. This research offers promising insights into the development of new antimicrobial agents with potential applications in medicine and healthcare (El-hashash et al., 2014).
Spectroscopic and Structural Investigations
Investigations into the molecular and crystal structures of these compounds provide valuable information on their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analyses have been utilized to gain deeper insights into the compounds' properties and their interactions at the molecular level (Zayed et al., 2019).
Theoretical and Computational Studies
Computational chemistry methods, including density functional theory (DFT) calculations, have been applied to study the electronic structure and reactivity of these compounds. These studies help in understanding the fundamental aspects of their chemical behavior and potential applications in designing new materials and molecules with desired properties (Venkatesan et al., 2016).
Properties
IUPAC Name |
(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAOWDQMQXRQN-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.